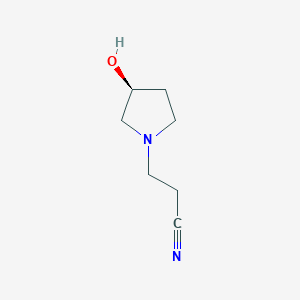![molecular formula C16H14N2OS B2865705 (2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 338416-73-2](/img/structure/B2865705.png)
(2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is a useful research compound. Its molecular formula is C16H14N2OS and its molecular weight is 282.36. The purity is usually 95%.
BenchChem offers high-quality (2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Properties and Prodrug Development
Preclinical Evaluation of Antitumor Properties : Research has demonstrated the potent antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, highlighting their selective activity against breast and ovarian cancer cell lines. These compounds are metabolized by cytochrome P 450 1A1 into active and inactive metabolites. Modifications such as amino acid conjugation have been employed to overcome limitations related to the compounds' lipophilicity, resulting in water-soluble, chemically stable prodrugs that exhibit significant tumor growth retardation in preclinical models (Bradshaw et al., 2002).
Synthesis and Reactions of Benzothiazines : Studies on the synthesis and reactions of various benzothiazine derivatives have provided insights into their chemical behavior and potential as precursors for further pharmaceutical development. These studies explore the conversion of benzothiazine derivatives under different conditions, leading to the formation of compounds with potential antitumor and antimicrobial activities (Ibrahim, El-Shaaer, & Hassan, 2002).
Mechanism of Action and Metabolic Studies
Investigations into Antitumor Mechanisms : Further research into 2-(4-aminophenyl)benzothiazoles has explored their mechanism of action, particularly focusing on metabolic transformations such as N-acetylation and oxidation. These metabolic pathways play a crucial role in the compounds' mode of action, with different 3'-substituents dictating the predominant metabolic process. This research contributes to understanding how these compounds exert their selective antitumor activity (Chua et al., 1999).
DNA Adduct Formation in Tumor Cells : The ability of antitumor benzothiazoles to form DNA adducts in sensitive tumor cells has been documented, highlighting a potential mechanism for their cytotoxic activity. Studies have shown that these compounds generate DNA adducts selectively in sensitive tumor cell lines and in vivo, further supporting their role in targeted cancer therapy (Leong et al., 2003).
Synthesis and Chemical Properties
Synthetic Approaches and Antiproliferative Activity : Research on the synthesis of benzothiazin derivatives and their antiproliferative activity against human cancer cell lines has led to the identification of novel compounds with significant biological potency. These studies not only elucidate the compounds' synthesis but also assess their structure-activity relationships, providing a basis for the development of new anticancer agents (Matysiak et al., 2016).
properties
IUPAC Name |
(2E)-2-[(4-methylanilino)methylidene]-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-6-8-12(9-7-11)17-10-15-16(19)18-13-4-2-3-5-14(13)20-15/h2-10,17H,1H3,(H,18,19)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVDFPVGFVASAK-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C2C(=O)NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/2\C(=O)NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

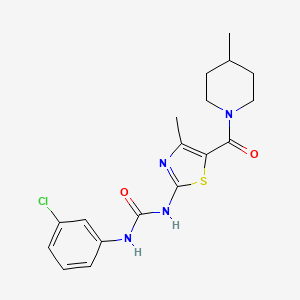


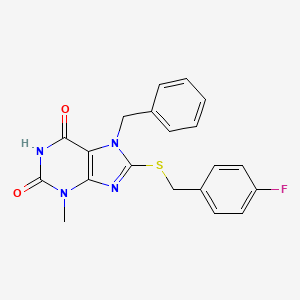
![tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2865627.png)

![N-(4-acetamidophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2865631.png)
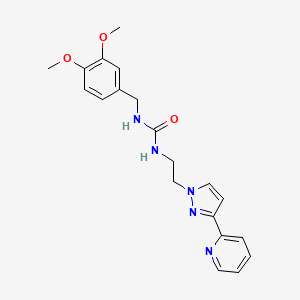
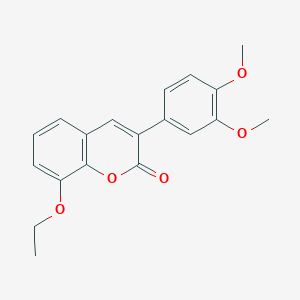
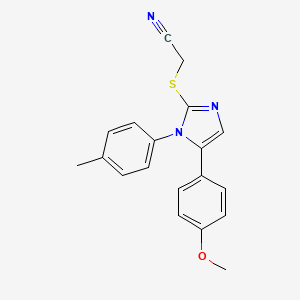
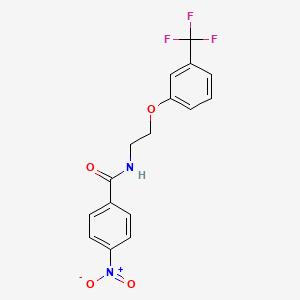
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2865642.png)
![(Z)-3-(4-aminophenyl)-1-(4-((2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2865643.png)
